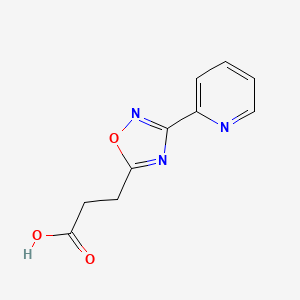

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLZSTCHCICYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390380 |

Source

|

| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99185-87-2 |

Source

|

| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS Number: 99185-87-2). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-oxadiazole core. The 1,2,4-oxadiazole motif is a recognized pharmacophore and a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates. This document will detail a proposed synthetic pathway, based on established methodologies for analogous structures, and outline the key analytical techniques for its structural elucidation and purity assessment.

Strategic Approach to Synthesis

The most prevalent and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative. In the case of our target molecule, a logical and efficient approach is the reaction of pyridine-2-carboxamidoxime with succinic anhydride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in similar reactions.[1]

The proposed synthetic pathway can be conceptualized as a two-stage process:

-

Formation of the Amidoxime Precursor: The synthesis begins with the preparation of pyridine-2-carboxamidoxime from 2-cyanopyridine. This is a standard conversion involving the reaction of the nitrile with hydroxylamine.

-

Cyclodehydration to the 1,2,4-Oxadiazole Ring: The prepared pyridine-2-carboxamidoxime is then reacted with succinic anhydride. This reaction proceeds via an initial acylation of the amidoxime by the anhydride, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-stage synthetic workflow for the target molecule.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 1,2,4-oxadiazole derivatives and the precursor amidoxime.[1]

Protocol 1: Synthesis of Pyridine-2-carboxamidoxime

This procedure outlines the conversion of 2-cyanopyridine to its corresponding amidoxime.

Materials:

-

2-Cyanopyridine

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-cyanopyridine in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.

-

Prepare a solution of anhydrous sodium carbonate in water.

-

Slowly add the hydroxylamine hydrochloride solution to the 2-cyanopyridine solution with stirring.

-

To this mixture, add the sodium carbonate solution dropwise. The addition should be controlled to manage any effervescence.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under vacuum.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pyridine-2-carboxamidoxime.

Protocol 2: Synthesis of this compound

This protocol details the cyclization reaction to form the final product.

Materials:

-

Pyridine-2-carboxamidoxime (from Protocol 1)

-

Succinic anhydride

-

High-boiling point solvent (e.g., toluene or xylene) or neat conditions

Procedure:

-

Combine pyridine-2-carboxamidoxime and a molar excess of succinic anhydride in a round-bottom flask.

-

The reaction can be performed neat (without solvent) or in a high-boiling point solvent to facilitate the removal of water.

-

Heat the mixture to a high temperature (e.g., 130-140 °C) for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as the two methylene groups of the propanoic acid side chain. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-9.0 ppm), and their splitting patterns will be indicative of the 2-substitution pattern. The methylene protons adjacent to the oxadiazole ring and the carboxylic acid will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the 1,2,4-oxadiazole ring, the two methylene groups, and the carbonyl carbon of the carboxylic acid. The carbons of the oxadiazole ring are expected to resonate at approximately δ 160-175 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.7 (d) | Pyridine H6 |

| ~8.2 (d) | Pyridine H3 |

| ~7.9 (t) | Pyridine H4 |

| ~7.5 (t) | Pyridine H5 |

| ~3.3 (t) | -CH₂-COOH |

| ~2.9 (t) | Oxadiazole-CH₂- |

| ~11-12 (br s) | -COOH |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₁₀H₉N₃O₃), the expected molecular weight is approximately 219.20 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3100 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| 1725-1700 | C=O stretch (carboxylic acid) |

| 1610-1650 | C=N stretch (oxadiazole) |

| 1590, 1470, 1430 | C=C and C=N stretches (pyridine ring) |

| 1000-1300 | C-O-C stretch (in-ring) |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[2] The C=O stretch is also a strong and indicative band.

The logical relationship for the characterization process is as follows:

Caption: Workflow for the analytical characterization of the target molecule.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be efficient. The outlined characterization methods will provide a comprehensive dataset to confirm the structure and purity of the final compound. This information is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

-

Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]

-

Chem-Impex International. Pyridine-2-carboxamide oxime. [Link]

-

MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]

-

ResearchGate. The reaction of pyrimidine 1 with succinic anhydride. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. [Link]

-

ResearchGate. Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. [Link]

-

PubMed. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

Sources

- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Whitepaper: The Structural Elucidation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Guide to Crystallographic Analysis in Drug Discovery

An in-depth technical guide on the crystal structure of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid.

Audience: Researchers, scientists, and drug development professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure provides invaluable insights into factors such as solubility, stability, and receptor binding affinity. This guide provides a comprehensive overview of the process of determining the crystal structure of a novel compound, using this compound as a representative example. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete, state-of-the-art workflow, from synthesis and crystallization to X-ray diffraction analysis and interpretation of the results. This serves as a blueprint for researchers engaged in the structural characterization of new chemical entities.

Introduction: The Significance of Crystal Structure in Drug Development

The compound this compound has been identified as a potential therapeutic agent. Its chemical scaffold, featuring a pyridine ring linked to a 1,2,4-oxadiazole and a propanoic acid side chain, suggests a molecule with a rich potential for forming specific interactions with biological targets. The journey from a promising lead compound to a viable drug candidate is a complex one, and a pivotal step in this process is the determination of its solid-state structure.

The crystal structure of a molecule dictates many of its bulk properties, including its melting point, dissolution rate, and hygroscopicity. Furthermore, understanding the precise conformation of a molecule and its intermolecular interactions in the solid state can provide crucial insights for structure-based drug design, aiding in the optimization of lead compounds for improved efficacy and safety.

This guide will walk through the essential steps required to elucidate the crystal structure of a novel compound like this compound, providing both the theoretical underpinnings and practical considerations for each stage of the process.

Synthesis and Purification

The initial step in any crystallographic study is the synthesis of the target compound in high purity. The synthesis of this compound has been described in the patent literature and typically involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

Exemplary Synthetic Workflow:

Caption: A simplified schematic of a plausible synthetic route.

Following synthesis, rigorous purification is paramount. Techniques such as recrystallization or column chromatography are employed to remove impurities that could impede the formation of high-quality single crystals. The purity of the final compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: The Art and Science of Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of a crystallographic study. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step-by-Step Protocol for Crystallization Screening:

-

Solvent Selection: The solubility of the compound is tested in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Preparation of Saturated Solutions: A small amount of the purified compound is dissolved in a minimal amount of a suitable solvent, with gentle heating if necessary.

-

Crystallization Setup: The saturated solutions are set up in various crystallization apparatuses (e.g., small vials for slow evaporation, hanging or sitting drop plates for vapor diffusion).

-

Incubation and Monitoring: The setups are left undisturbed in a vibration-free environment and monitored periodically for crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This technique relies on the principle that the electrons in a crystal scatter X-rays in a specific pattern, which is determined by the arrangement of the atoms in the crystal lattice.

Experimental Workflow:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial model of the electron density map.

-

Structure Refinement: The initial model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Hypothetical Structural Analysis of this compound

Based on the chemical structure of the title compound, several key structural features can be anticipated in its crystal structure:

-

Molecular Conformation: The relative orientation of the pyridine and oxadiazole rings will be of interest, as will the conformation of the flexible propanoic acid side chain.

-

Intermolecular Interactions: The presence of a carboxylic acid group and a pyridine nitrogen atom strongly suggests the formation of hydrogen bonds. These could lead to the formation of dimers or extended chains in the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings are possible.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Chemical Formula | C10H9N3O3 |

| Formula Weight | 219.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| V (ų) | 1028 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.415 |

| R-factor (%) | < 5 |

Conclusion and Future Directions

The determination of the crystal structure of this compound would provide a wealth of information that is critical for its development as a potential drug. The detailed knowledge of its three-dimensional structure and intermolecular interactions would enable:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule binds to its biological target, leading to the design of more potent and selective analogs.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have different physical properties.

-

Formulation Development: Selecting the optimal solid form for formulation into a drug product with desirable properties such as stability and bioavailability.

References

- Title: Preparation of 3-(oxadiazolyl)propanoic acid derivatives as muscle-related disorder treatments.

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Pyridine-Oxadiazole Compounds

Introduction: The rising significance of Pyridine-Oxadiazole Hybrids

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation.[1] Among these, hybrid molecules incorporating both pyridine and 1,3,4-oxadiazole moieties have emerged as a class of significant interest. These scaffolds are prevalent in compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is recognized for its metabolic stability and its role as a bioisostere for ester and amide groups, enhancing the pharmacokinetic profile of drug candidates.[4] When coupled with the pyridine ring—a fundamental component in numerous pharmaceuticals—the resulting hybrid structures present unique opportunities for therapeutic intervention.[5]

The journey from a synthesized powder in a flask to a viable drug candidate is arduous and requires unequivocal structural confirmation and purity assessment.[6] Spectroscopic analysis is the bedrock of this process, providing a non-destructive window into the molecular architecture of these novel compounds.[7][8] This guide offers an in-depth, experience-driven approach to the multi-technique spectroscopic characterization of novel pyridine-oxadiazole compounds, emphasizing not just the "how" but the critical "why" behind each analytical step. Our focus is on building a self-validating system of analysis, where data from orthogonal techniques converge to provide an unambiguous structural assignment, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[9][10][11]

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules.[6][12] It provides precise information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the definitive mapping of the molecular skeleton. For pyridine-oxadiazole hybrids, NMR is indispensable for confirming the successful cyclization of the oxadiazole ring and the correct connectivity to the pyridine moiety.

Expert Insight: Why NMR is Foundational

Beyond simple peak counting, NMR reveals the electronic interplay between the two heterocyclic rings. The electronegativity of the nitrogen atoms in both rings significantly influences the chemical shifts of nearby protons and carbons.[13][14] For instance, protons on the pyridine ring adjacent to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm), providing a clear diagnostic marker.[15][16] Similarly, the carbon atoms within the oxadiazole ring exhibit characteristic chemical shifts at very low fields, often exceeding 150 ppm, confirming the ring's formation.[15][17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified pyridine-oxadiazole compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign signals to specific protons and carbons in the molecule.

-

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for pyridine-oxadiazole compounds, derived from literature data.[15][18][19]

| Nucleus | Structural Moiety | Typical Chemical Shift (δ) in ppm | Notes |

| ¹H | Pyridine Ring Protons | 7.0 - 8.7 | Protons ortho to Nitrogen are most deshielded (>8.0 ppm).[15][16] |

| Aromatic Protons (other) | 6.8 - 8.4 | Varies based on substitution pattern.[15] | |

| Methylene Bridge (-CH₂-) | 4.6 - 5.5 | A singlet, if present, connecting the two rings.[15] | |

| ¹³C | Oxadiazole Ring Carbons | 158 - 166 | Highly deshielded due to adjacent heteroatoms.[15][17] |

| Pyridine Ring Carbons | 120 - 151 | Carbon ortho to Nitrogen is most deshielded (~150 ppm).[18][20] | |

| Methylene Bridge (-CH₂-) | 32 - 57 | Shift can be influenced by electron-withdrawing groups.[15] |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Pillar 2: Mass Spectrometry (MS) - Confirming the Molecular Identity

While NMR provides the structural map, Mass Spectrometry (MS) offers definitive proof of the molecular weight and elemental composition.[15][21] For novel compounds, this is a critical validation step, ensuring the synthesized product is indeed the target molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Expert Insight: The Logic of Fragmentation

Beyond the molecular ion peak (M⁺), the fragmentation pattern provides a "fingerprint" of the molecule, acting as a corroborating piece of structural evidence.[22] The pyridine-oxadiazole linkage is a common site of fragmentation. Observing fragments corresponding to the individual pyridine and oxadiazole moieties can strongly support the proposed connectivity. For instance, cleavage of a methylene bridge between the rings would yield predictable fragment ions.[23]

Experimental Protocol: HRMS (ESI-TOF) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.

-

-

Instrument Setup (Electrospray Ionization - Time of Flight):

-

Set the ESI source to positive ion mode, as the pyridine nitrogen is readily protonated.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) by infusing a standard solution.

-

Calibrate the TOF analyzer using a known calibration mixture immediately before the sample run to ensure high mass accuracy.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum, ensuring detection of the [M+H]⁺ ion.

-

Use the instrument's software to calculate the exact mass of the [M+H]⁺ ion and determine the molecular formula based on this mass.

-

Analyze lower mass ions in the spectrum to identify characteristic fragmentation patterns.

-

Visualization: Logical Flow of Mass Spectrometry Data

Caption: Convergent logic of HRMS and fragmentation analysis.

Pillar 3: Vibrational & Electronic Spectroscopy - A Rapid Confirmation System

FT-IR and UV-Visible spectroscopy are rapid, powerful techniques that provide complementary data for a comprehensive analysis.[7][24] They are essential for confirming the presence of key functional groups and understanding the electronic properties of the conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule.[25] It serves as a quick and effective method to confirm the successful formation of the oxadiazole ring and to verify the absence of starting materials.

Expert Insight: The disappearance of the N-H and C=O stretching bands from the precursor hydrazide, and the appearance of a characteristic C=N stretch and a C-O-C ether-like stretch, provide compelling evidence for the successful cyclization to the 1,3,4-oxadiazole ring.[26][27]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum of air.

-

Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good quality spectrum.

-

Identify characteristic absorption bands.

Data Presentation: Key FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| C=N Stretch | Oxadiazole & Pyridine | 1540 - 1650 | Confirms presence of heterocyclic rings.[15][26] |

| C-O-C Stretch | Oxadiazole Ring | 1040 - 1120 | Key indicator of the oxadiazole ether linkage.[25][28] |

| Aromatic C-H Stretch | Pyridine & other rings | > 3000 | Indicates aromatic protons. |

| Aromatic C=C Stretch | Pyridine & other rings | 1450 - 1610 | Skeletal vibrations of the aromatic systems.[27] |

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.[7][29] The pyridine and oxadiazole rings, along with any other aromatic substituents, form a conjugated system that absorbs UV light at characteristic wavelengths (λ_max).

Expert Insight: The position and intensity of the λ_max can be sensitive to the substitution pattern and the overall planarity of the molecule. This technique is highly valuable in a series of analogues for confirming electronic similarity and for quantitative analysis using the Beer-Lambert Law.[30]

Experimental Protocol:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a final solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Scan the sample from approximately 200 to 800 nm.

-

Record the wavelength(s) of maximum absorbance (λ_max).

Synthesizing the Data: A Self-Validating Analytical System

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system that ensures the highest degree of confidence in the structural assignment of a novel pyridine-oxadiazole compound.

Visualization: The Integrated Spectroscopic Workflow

Caption: Integrated workflow for validating novel compounds.

This integrated approach ensures that the structural data from NMR (the skeleton), the molecular formula from HRMS (the exact parts list), and the functional group information from FT-IR (key components) all align perfectly. This builds a robust, trustworthy, and authoritative data package essential for publication, patent applications, and further progression in the drug development pipeline.

References

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.

- Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021, August 1). PubMed.

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). National Institutes of Health (NIH).

- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.

- Design, Synthesis, and In Vitro and In Silico Biological Exploration of Novel Pyridine-Embedded 1,3,4-Oxadiazole Hybrids as Potential Antimicrobial Agents. (2025, March 1). ResearchGate.

- Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds.

- What Is the Role of Spectroscopy in Pharmacokinetics? (2024, November 1). AZoOptics.

- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. John Wiley & Sons Ltd.

- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.

- 10 Examples of Good Laboratory Practice (GLP). (2025, January 28). MaterialsZone.

- Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. (2021, November 19). National Institutes of Health (NIH).

- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.

- Synthesis and Bioactivities of Novel 1,3,4-oxadiazole Derivatives Containing Pyridine Moiety. (2025, August 6). ResearchGate.

- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

- Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect.

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2002, May 22). Magnetic Resonance in Chemistry.

- Characteristic parameters of the π···π interactions between oxadiazole... ResearchGate.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). LCGC.

- How Do Good Laboratory Practices Ensure Data Integrity? (2025, January 6). Chemistry For Everyone.

- FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). ResearchGate.

- Ultraviolet Spectra of Heteroorganic Compounds. DTIC.

- Hot articles – RSC Advances Blog. (2022, September 1). RSC Advances Blog.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- 21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). IntuitionLabs.

- Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}. ResearchGate.

- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.

- FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic), 1630.5 (C=N, oxadiazole), 1114.6 (C-O, oxadiazole). ResearchGate.

- Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.

- UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016, May 20). ResearchGate.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).

- Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate.

- Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. (2018, August 28). PubMed.

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 7. paulrpalmer.com [paulrpalmer.com]

- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 9. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

- 12. azooptics.com [azooptics.com]

- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. testbook.com [testbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 21. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. journalspub.com [journalspub.com]

- 26. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. longdom.org [longdom.org]

- 30. researchgate.net [researchgate.net]

"Physicochemical properties of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the heteroaromatic compound this compound. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document employs a predictive approach grounded in the established properties of its structural isomers—the pyridin-3-yl and pyridin-4-yl analogues—and related chemical entities. We present predicted values for key parameters such as pKa and LogP, discuss expected spectroscopic signatures, and outline robust experimental protocols for their empirical validation. The guide further details a probable synthetic route and discusses crucial safety and handling considerations, offering a foundational resource for researchers in medicinal chemistry and drug development.

Introduction and Strategic Context

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] Compounds incorporating this heterocycle have demonstrated a wide array of biological activities.[1] The subject of this guide, this compound, combines this key heterocycle with a pyridine ring—a common feature in pharmacologically active agents for its ability to engage in hydrogen bonding and improve pharmacokinetic profiles—and a propanoic acid tail, which provides a handle for solubility modulation and covalent modification.

Given the nascent stage of research into this specific pyridin-2-yl isomer, this guide synthesizes available data from closely related analogues to construct a reliable predictive profile. This approach enables researchers to anticipate the molecule's behavior in experimental settings and to design informed development strategies.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure. The arrangement of the pyridine, oxadiazole, and propanoic acid moieties dictates its chemical personality.

Figure 1: Chemical structure of this compound.

Compound Identifiers:

-

Molecular Formula: C₁₀H₉N₃O₃

-

Molecular Weight: 219.20 g/mol

-

CAS Number: While not definitively assigned in major databases, the number 99185-87-2 has been tentatively associated with this structure.[2]

Physicochemical Properties: A Predictive and Comparative Analysis

The utility of a drug candidate is governed by its physicochemical properties. The following section provides predicted values for the target compound, contextualized with data from its known isomers.

| Property | Predicted/Known Value | Isomer Comparison | Rationale & Justification |

| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | 3-pyridyl isomer: Similar range expected. | The propanoic acid moiety's acidity is standard. The oxadiazole and pyridine rings have a minor electron-withdrawing effect, slightly lowering the pKa compared to simple alkanoic acids. |

| pKa₂ (Pyridine Nitrogen) | ~2.0 - 2.5 | 3-pyridyl isomer: ~3.0-3.54-pyridyl isomer: ~3.5-4.0 | The nitrogen in the 2-position experiences a strong electron-withdrawing inductive effect from the adjacent oxadiazole linkage and the ring nitrogen itself, significantly reducing its basicity compared to the meta (3-yl) and para (4-yl) isomers. |

| LogP (Octanol/Water) | ~1.0 - 1.3 | 4-pyridyl isomer: 1.1488 (Computed)[3] | The overall structure is moderately polar. The 2-pyridyl isomer may be slightly less polar than the 4-pyridyl due to potential intramolecular interactions, but the difference is expected to be minimal. This value suggests moderate hydrophobicity. |

| Aqueous Solubility | pH-dependent | General: All isomers are expected to show low solubility at neutral pH but increased solubility in basic (as carboxylate salt) and strongly acidic (as pyridinium salt) conditions. | The presence of both a carboxylic acid and a basic pyridine nitrogen makes solubility highly dependent on the pH of the medium. At its isoelectric point, the molecule will exhibit its lowest solubility. |

| Crystal Structure | Orthorhombic (Predicted) | 3-pyridyl isomer: Orthorhombic crystal system. Molecules form 1D chains via O-H···N hydrogen bonds.[1][4] | By analogy, the 2-pyridyl isomer is expected to form similar hydrogen-bonded networks between the carboxylic acid proton and a nitrogen atom (likely the more basic oxadiazole nitrogen) on an adjacent molecule, leading to a stable crystalline lattice. |

| Topological Polar Surface Area (TPSA) | ~89 Ų | 4-pyridyl isomer: 89.11 Ų (Computed)[3] | TPSA is primarily determined by the constituent functional groups. As the atom count and types are identical between isomers, the TPSA is predicted to be virtually identical. |

Proposed Experimental Protocols

To move from prediction to empirical fact, rigorous experimental validation is essential. The following protocols describe standard, reliable methods for determining the key physicochemical parameters.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a titrant, allowing for the precise determination of acidic and basic dissociation constants.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Acidification: Add a small volume of standardized 0.1 M HCl to lower the initial pH to ~1.5, ensuring full protonation of both the carboxylate and pyridine groups.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (N₂) and begin titrating with standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points, corresponding to the pKa values, will appear as inflection points in the titration curve. The first inflection point corresponds to the deprotonation of the carboxylic acid (pKa₁), and the second to the deprotonation of the pyridinium ion (pKa₂).

-

Causality: Potentiometric titration is chosen for its high precision and its ability to reveal multiple pKa values in a single experiment. The use of a co-solvent is critical for compounds with limited aqueous solubility, ensuring the analyte remains in solution throughout the titration.

Figure 2: Workflow for pKa determination via potentiometric titration.

Protocol: Spectroscopic Characterization

Spectroscopy provides the definitive structural fingerprint of a molecule.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Signals:

-

Carboxylic Acid (-COOH): A broad singlet, typically δ > 12 ppm.

-

Pyridine Ring: Four aromatic protons between δ 7.5-9.0 ppm, exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns for a 2-substituted pyridine.

-

Propanoic Acid Chain (-CH₂CH₂-): Two triplets, each integrating to 2H, likely between δ 2.5-3.5 ppm, showing coupling to each other.

-

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected Signals:

-

Carbonyl Carbon (-COOH): δ ~170-175 ppm.

-

Oxadiazole Carbons (C3, C5): δ ~160-170 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region, δ ~120-155 ppm.

-

Aliphatic Carbons (-CH₂CH₂-): Two signals, δ ~20-35 ppm.

-

-

-

Mass Spectrometry (ESI+):

-

Expected Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 220.07.

-

Synthesis Pathway

The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids is well-established and typically proceeds via the cyclization of an arylamidoxime with succinic anhydride.[5] This reliable method is the recommended pathway for producing the title compound.

Proposed Synthesis:

-

Step 1: Amidoxime Formation: Picolinonitrile (2-cyanopyridine) is reacted with hydroxylamine in the presence of a mild base (e.g., sodium carbonate) to form pyridine-2-carboximidamide N'-oxide.[1]

-

Step 2: Cyclization: The resulting amidoxime is heated with succinic anhydride. This reaction proceeds through an initial acylation followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring and the propanoic acid side chain in a single, efficient step. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this transformation.[5]

Figure 3: Proposed two-step synthesis of the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it based on the profiles of its constituent moieties.

-

Potential Hazards:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture.[3]

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Although direct experimental data remains scarce, a robust physicochemical profile can be predicted through careful analysis of its structural isomers and functional group properties. We predict it to be a moderately lipophilic, crystalline solid with pH-dependent aqueous solubility and two distinct pKa values. The synthetic route via an amidoxime intermediate is well-precedented and reliable. This guide provides the foundational knowledge and actionable experimental frameworks necessary for researchers to confidently engage with this promising molecule. The protocols outlined herein are designed to facilitate the crucial next step: the empirical validation of these predicted properties.

References

-

Zhang, F., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. Available at: [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Gomółka, P., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. Available at: [Link]

-

PubMed. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available at: [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934983. Available at: [Link]

-

de O. V. e. Santos, M., et al. (2011). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Letters in Organic Chemistry, 8(1), 58-64. Available at: [Link]

Sources

- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 99185-87-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

"Investigating the metabolic stability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid"

An In-depth Technical Guide for Drug Development Professionals

Investigating the Metabolic Stability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] Early assessment of metabolic stability allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug properties and reducing the risk of late-stage failures.[3][4] This guide provides a comprehensive framework for investigating the metabolic stability of a novel chemical entity, this compound. We will delve into the theoretical assessment of metabolic liabilities based on the compound's structure, present detailed protocols for essential in vitro assays, and outline the bioanalytical and data interpretation methodologies required to make informed decisions in a drug discovery program. The U.S. Food and Drug Administration (FDA) encourages a thorough evaluation of drug metabolism early in the development process to ensure a comprehensive understanding of a candidate's safety and efficacy profile.[5][6]

Chapter 1: Structural Assessment of Potential Metabolic Liabilities

A proactive assessment of a compound's structure can reveal potential "hotspots" for metabolic transformation. This analysis guides the experimental design and helps anticipate the types of metabolites that may be formed.

1.1. The Pyridine Moiety The pyridine ring is a common heterocycle in approved drugs, often incorporated to enhance properties like potency, permeability, or even metabolic stability by lowering the electron density of the aromatic system compared to a phenyl ring.[7][8][9] However, it is not metabolically inert. The nitrogen atom can undergo N-oxidation, and the carbon atoms are susceptible to oxidation mediated by Cytochrome P450 (CYP) enzymes, a primary driver of hepatic metabolism.[9][10]

1.2. The 1,2,4-Oxadiazole Core The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for ester and amide groups.[11][12] Its key advantages are its chemical robustness and resistance to hydrolysis, which generally confer metabolic stability.[13] Despite this general stability, it is crucial to note that metabolic cleavage of the 1,2,4-oxadiazole ring via reductive N-O bond cleavage has been observed, leading to the formation of N-cyanoamide and carboxylic acid metabolites.[14] Therefore, while considered a stabilizing feature, its complete inertness cannot be assumed.

1.3. The Propanoic Acid Side Chain Short-chain carboxylic acids can be subject to metabolic pathways. While less common for xenobiotics, the propanoic acid moiety could potentially undergo conjugation reactions, such as glucuronidation, via UDP-glucuronosyltransferase (UGT) enzymes. Endogenous propionate is metabolized via conversion to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[15][16] This pathway is a potential, albeit likely minor, route for the compound.

Below is a diagram illustrating the potential sites of metabolic attack on the molecule.

Caption: Predicted metabolic hotspots on the parent molecule.

Chapter 2: Core In Vitro Stability Assays

A tiered approach using various in vitro systems is essential to build a comprehensive metabolic profile. We will focus on three primary assays: liver microsomal stability, hepatocyte stability, and plasma stability.

Human Liver Microsome (HLM) Stability Assay

Principle & Rationale: This assay is a cornerstone of early ADME screening.[17] Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[18] The assay measures the disappearance of the parent compound over time to determine its susceptibility to oxidative metabolism.[19] It is a cost-effective, high-throughput method for ranking compounds and identifying major metabolic liabilities.[20]

Experimental Workflow Diagram:

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol 2.1: Human Liver Microsome (HLM) Stability Assay

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, prepare a 100 µM working solution in buffer.[22]

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer, as specified by the supplier. This system ensures a constant supply of NADPH, the essential cofactor for CYP enzymes.[19][23]

-

Thaw pooled human liver microsomes (e.g., from at least 10 donors to average out polymorphic effects) on ice and dilute to a working concentration of 1 mg/mL in buffer.[21]

-

-

Incubation:

-

In a 96-well plate, add buffer, the microsomal solution (to a final concentration of 0.5 mg/mL), and the test compound working solution (to a final concentration of 1 µM).[18][21] Include a positive control (e.g., Midazolam, a known CYP3A4 substrate) and a negative control (without NADPH).[21]

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[22]

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The T=0 sample should be taken immediately by transferring an aliquot to a separate plate containing a quenching solution.[19]

-

Incubate the reaction plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a quenching plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.[21][22] The organic solvent halts the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

Cryopreserved Human Hepatocyte Stability Assay

Principle & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (like glucuronidation and sulfation) and require external cofactors.[10][24] Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[25][26] This assay provides a more comprehensive assessment of a compound's intrinsic clearance (CLint) by accounting for both Phase I and Phase II metabolism, as well as cellular uptake.[2][27]

Protocol 2.2: Cryopreserved Human Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[28]

-

Transfer the cell suspension to pre-warmed incubation medium and centrifuge to pellet the cells, removing the cryopreservation medium.

-

Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to a working concentration (e.g., 1 x 10^6 viable cells/mL).[29]

-

-

Incubation:

-

Prepare the test compound in incubation medium at 2x the final concentration (e.g., 2 µM).[27]

-

In a non-coated plate, add equal volumes of the hepatocyte suspension and the 2x compound solution to achieve a final cell density of 0.5 x 10^6 cells/mL and a final compound concentration of 1 µM.[26][29]

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.[27]

-

-

Time-Point Sampling and Analysis:

-

Sampling and quenching steps are similar to the HLM assay. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to a quenching solution (ice-cold acetonitrile with internal standard).[25]

-

Process the samples by centrifugation and analyze the supernatant by LC-MS/MS for the remaining parent compound.

-

Plasma Stability Assay

Principle & Rationale: Some compounds, particularly those with ester or amide functional groups, can be rapidly hydrolyzed by enzymes present in blood plasma, such as esterases and amidases.[30][31] This can lead to rapid clearance and a short half-life, independent of hepatic metabolism.[32] This assay is crucial for identifying such liabilities and is particularly important for evaluating potential prodrugs designed to be activated in the bloodstream.

Protocol 2.3: Plasma Stability Assay

-

Reagent Preparation:

-

Thaw pooled human plasma at 37°C.

-

Prepare a working solution of the test compound (e.g., 100 µM in buffer).

-

-

Incubation:

-

In a 96-well plate, add plasma and a small volume of the compound working solution to achieve a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%).[33]

-

Incubate the plate at 37°C.

-

-

Time-Point Sampling and Analysis:

Chapter 3: Bioanalytical Method and Data Interpretation

3.1. Bioanalytical Quantification by LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability assays.[34][35] Its high sensitivity allows for the detection of low concentrations of the analyte, while its selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, enables accurate quantification even in complex biological matrices like plasma or microsomal lysate.[36][37]

3.2. Data Analysis and Calculation of Key Parameters The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.

-

Calculate Percent Remaining:

-

% Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

-

-

Determine the Elimination Rate Constant (k):

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot is equal to the negative elimination rate constant (-k).[21]

-

-

Calculate In Vitro Half-Life (t½):

-

The half-life is the time it takes for 50% of the compound to be metabolized.

-

t½ = 0.693 / k[38]

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

Intrinsic clearance reflects the inherent ability of the liver (or other metabolic systems) to clear a drug.[3][20]

-

For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[10][22]

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[29][39]

-

3.3. Data Interpretation and Decision Making The calculated t½ and CLint values are used to classify the compound's stability. While specific thresholds vary by company and therapeutic area, a general classification is provided below.

| Stability Class | HLM Half-Life (t½) | Typical Interpretation |

| High | > 60 min | Low predicted hepatic clearance. Favorable. |

| Moderate | 15 - 60 min | Moderate predicted hepatic clearance. Potentially acceptable. |

| Low | < 15 min | High predicted hepatic clearance. Potential liability for low bioavailability. |

Decision-Making Flowchart:

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. bspublications.net [bspublications.net]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 17. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. nuvisan.com [nuvisan.com]

- 21. mercell.com [mercell.com]

- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. bdj.co.jp [bdj.co.jp]

- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. Plasma Stability Assay | Domainex [domainex.co.uk]

- 33. charnwooddiscovery.com [charnwooddiscovery.com]

- 34. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bioagilytix.com [bioagilytix.com]

- 36. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 37. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Characterizing the Solubility and Permeability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Methodological Whitepaper

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its biopharmaceutical properties. Among the most fundamental of these are aqueous solubility and membrane permeability, which collectively govern a compound's absorption and ultimate bioavailability. This guide provides a comprehensive methodological framework for the characterization of "3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid," a novel small molecule. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for its evaluation. We will proceed from initial in-silico predictions to gold-standard experimental protocols for determining thermodynamic and kinetic solubility, as well as passive and active membrane permeability. The causality behind each experimental choice is explained, and the guide culminates in the integration of this data within the Biopharmaceutics Classification System (BCS) to inform downstream drug development strategies.

Introduction: The Pivotal Role of "ADME" in Drug Viability

In modern drug discovery, the "fail early, fail cheap" paradigm is essential. A significant proportion of promising drug candidates fail not due to a lack of potency, but because of poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. At the heart of the "A" in ADME are two physicochemical attributes: solubility and permeability.

-

Aqueous Solubility: For an orally administered drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary reason for low and variable oral bioavailability.

-

Membrane Permeability: Once dissolved, the drug molecule must traverse the lipid bilayer of the intestinal epithelium to enter systemic circulation. Low permeability can render even a highly soluble compound ineffective.

This guide uses This compound (PubChem CID: 14623101) as a case study to illustrate the comprehensive workflow required to assess these critical parameters.

Structural Analysis of the Target Compound:

A preliminary analysis of the molecule's structure reveals key features that will influence its behavior:

-

An Ionizable Carboxylic Acid Group: This group will have a pKa around 4-5, making its charge and solubility highly dependent on the pH of the surrounding medium. It will be predominantly ionized (negatively charged) in the intestine (pH 6.5-7.4) and neutral in the stomach (pH 1-2.5).

-

A Basic Pyridine Ring: This nitrogen-containing heterocycle has a pKa of approximately 5.2, meaning it will be protonated (positively charged) in the acidic environment of the stomach.

-

Hydrogen Bond Donors and Acceptors: The presence of oxygen and nitrogen atoms provides sites for hydrogen bonding, which can influence both solubility and interactions with membrane transporters.

These features suggest that the compound's solubility and permeability will be complex and pH-dependent, necessitating rigorous experimental evaluation.

Part 1: Predictive Analysis and Solubility Determination

Before committing valuable resources and compound to wet-lab experiments, a robust in-silico and predictive analysis provides a crucial baseline.

In-Silico Profiling

Computational tools can rapidly predict a compound's physicochemical properties based on its structure. These predictions help anticipate challenges and design more efficient experiments. For our target compound, we would use platforms like SwissADME or ChemAxon to generate the data shown in Table 1.

Expertise in Action: The value of in-silico tools is not to provide definitive answers but to build a testable hypothesis. For example, a predicted high LogP (a measure of lipophilicity) might suggest good permeability but raises a flag for potential low solubility, directing our focus towards specific formulation strategies early on.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Implication for Drug Development |

| Molecular Weight ( g/mol ) | ~247.23 | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coeff.) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | ~95 Ų | Suggests good potential for membrane permeability (typically <140 Ų). |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts the compound may be slightly soluble to poorly soluble, making experimental verification critical. |

| pKa (Acidic - COOH) | ~4.2 | The compound will be ionized at intestinal pH, which could increase solubility but potentially decrease passive permeability. |

| pKa (Basic - Pyridine) | ~5.2 | The compound will be ionized at gastric pH. |

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

Trustworthiness: The gold standard for determining thermodynamic solubility is the shake-flask method, as described in the OECD Guideline 105. This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is essential for biopharmaceutical classification.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids).

-

Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The system is self-validating; taking measurements at 24h and 48h and seeing no significant change confirms equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Reporting: Express the solubility in µg/mL or µM.

Experimental Workflow: Kinetic Solubility Profiling

Expertise in Action: In early discovery, speed and compound conservation are paramount. Kinetic solubility assays, while less definitive than thermodynamic methods, are high-throughput and use minimal compound. They measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock, mimicking the conditions of many high-throughput screening assays.

Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Analysis: The concentration at which turbidity significantly increases above the baseline is reported as the kinetic solubility.

Part 2: Assessing Membrane Permeability

Permeability assessment determines a compound's ability to cross the intestinal epithelium. We employ a tiered approach, starting with a simple, high-throughput artificial membrane assay and progressing to a more complex, biologically relevant cell-based model.

High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)

Authoritative Grounding: The PAMPA model is a non-cell-based assay that isolates a compound's passive diffusion permeability. It is an invaluable tool for early-stage discovery due to its low cost, high throughput, and excellent reproducibility.

Experimental Logic: The assay uses a 96-well filter plate (the donor plate) placed into a 96-well acceptor plate. The filter is coated with a synthetic lipid cocktail (e.g., phosphatidylcholine in dodecane) that mimics the cell membrane. The compound diffuses from the donor well, through the lipid membrane, and into the acceptor well.